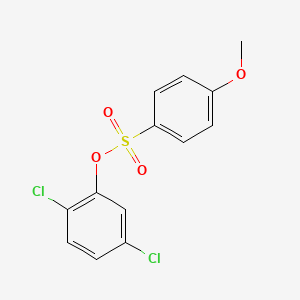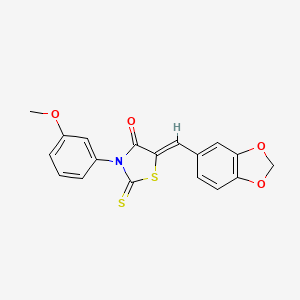![molecular formula C14H14N4O5S B4684499 N-(4-methylphenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4684499.png)
N-(4-methylphenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide
Descripción general
Descripción
N-(4-methylphenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide, also known as MNK1/2 inhibitor, is a potent small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to block the activity of MAP kinase-interacting kinase 1 (MNK1) and MNK2, which are key regulators of protein synthesis and cell growth.
Mecanismo De Acción
N-(4-methylphenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide acts as a potent inhibitor of this compound/2, which are key regulators of protein synthesis and cell growth. This compound/2 phosphorylate eukaryotic initiation factor 4E (eIF4E), which is required for the translation of oncogenic proteins. By inhibiting this compound/2, this compound blocks the translation of oncogenic proteins, leading to reduced tumor growth. Additionally, this compound/2 inhibitors have been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. This compound/2 inhibitors have been shown to inhibit the translation of oncogenic proteins and reduce tumor growth in various cancer types such as breast, lung, and pancreatic cancer. Additionally, this compound/2 inhibitors have been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-methylphenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide in lab experiments is its potent and specific inhibition of this compound/2. This compound/2 inhibitors have been extensively studied and have been shown to have significant therapeutic potential in various diseases. However, one of the limitations of using this compound/2 inhibitors is their potential off-target effects and toxicity. Therefore, it is important to carefully evaluate the safety and efficacy of this compound/2 inhibitors in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the development and application of N-(4-methylphenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide. One potential direction is the development of combination therapies that target multiple pathways involved in cancer and inflammation. This compound/2 inhibitors have been shown to synergize with other anti-cancer agents such as chemotherapy and immune checkpoint inhibitors. Additionally, this compound/2 inhibitors have been shown to have potential in the treatment of viral infections such as influenza and Zika virus. Therefore, further studies are needed to evaluate the potential of this compound/2 inhibitors in the treatment of viral infections. Furthermore, the development of more potent and specific this compound/2 inhibitors may improve the safety and efficacy of these compounds in clinical settings.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. This compound/2 inhibitors have been shown to inhibit the translation of oncogenic proteins and reduce tumor growth in preclinical models. Additionally, this compound/2 inhibitors have been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound/2 inhibitors have also been studied for their antiviral properties by inhibiting the replication of various viruses such as influenza and Zika virus.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c1-10-5-7-11(8-6-10)15-14(19)16-17-24(22,23)13-4-2-3-12(9-13)18(20)21/h2-9,17H,1H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBYPKRSRSNAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-furylmethyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4684431.png)
![7-methyl-2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4684445.png)
![5-({[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4684453.png)
![1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4684456.png)
![2-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4684461.png)


![4-chloro-2-phenyl-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]](/img/structure/B4684487.png)

![(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B4684513.png)
![2-(1-pyrrolidinyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B4684533.png)
![3,3'-(1,2-ethanediyl)bis(5-phenylthieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B4684542.png)